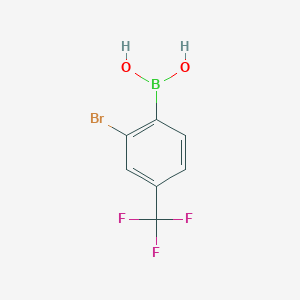

Acide 2-bromo-4-(trifluorométhyl)phénylboronique

Vue d'ensemble

Description

“2-Bromo-4-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. It is used as a reactant in various chemical reactions .

Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(trifluoromethyl)phenylboronic acid” is C7H5BBrF3O2 . The InChI code is 1S/C7H5BBrF3O2/c9-6-3-4 (7 (10,11)12)1-2-5 (6)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis

“2-Bromo-4-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.83 . It is a solid at room temperature . The density is 1.8±0.1 g/cm^3 .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles à la création de liaisons carbone-carbone, qui sont fondamentales en synthèse organique. La présence du groupe trifluorométhyle améliore la réactivité et la stabilité de l'acide boronique, ce qui en fait un choix privilégié pour la construction de molécules complexes.

Études de protodéboronation

La protodéboronation des esters boroniques de pinacol, y compris les dérivés de l'acide 2-bromo-4-(trifluorométhyl)phénylboronique, est un domaine de recherche actif . Ce processus est essentiel à la suppression de la partie bore à la fin des séquences synthétiques, en particulier lorsque le bore précieux n'est plus nécessaire dans le produit.

Recherche sur la susceptibilité à l'hydrolyse

La susceptibilité du composé à l'hydrolyse à pH physiologique est d'un intérêt majeur, en particulier pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments . La compréhension de la cinétique d'hydrolyse, influencée par les substituants sur le cycle aromatique, est cruciale pour le développement de produits pharmaceutiques contenant du bore.

Développement d'inhibiteurs de la lactate déshydrogénase

Les chercheurs ont exploré l'utilisation de ce composé dans la synthèse d'inhibiteurs de la lactate déshydrogénase . Ces inhibiteurs sont des agents thérapeutiques potentiels contre la prolifération des cellules cancéreuses, soulignant le rôle du composé en chimie médicinale.

Synthèse de dérivés de benzopyranone

Le composé a été utilisé dans la synthèse de dérivés de benzopyranone, qui agissent comme modulateurs du récepteur GABAA . Ces modulateurs sont importants pour leurs applications thérapeutiques potentielles dans le traitement de divers troubles neurologiques.

Préparation de poly(éther-amide)s aromatiques fluorés

Une autre application implique la préparation de poly(éther-amide)s aromatiques fluorés . Ces polymères présentent des propriétés uniques en raison de l'incorporation du groupe trifluorométhyle, ce qui les rend utiles dans les sciences des matériaux avancés.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Bromo-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also known to prevent the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The main biochemical pathway affected by 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may depend on the specific conditions of these reactions.

Result of Action

The result of the action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPVTIMXOLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660322 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959997-88-7 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)

![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)